molecular formula C19H14N4OS B2582372 Neurotoxin Inhibitor

Neurotoxin Inhibitor

Cat. No.: B2582372
M. Wt: 346.4 g/mol
InChI Key: HLFQUUKVLVOMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neurotoxin Inhibitor is a useful research compound. Its molecular formula is C19H14N4OS and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Neurotoxin inhibitors, particularly those targeting botulinum neurotoxins (BoNTs), have gained significant attention in biomedical research due to their potential therapeutic applications and implications for public health. This article explores the biological activity of various neurotoxin inhibitors, focusing on their mechanisms of action, efficacy in experimental models, and structure-activity relationships (SAR).

Overview of Botulinum Neurotoxins

Botulinum neurotoxins, produced by Clostridium botulinum, are among the most potent toxins known, causing paralysis by cleaving SNARE proteins essential for neurotransmitter release. There are seven serotypes of BoNT (A-G), with BoNT/A being the most studied due to its clinical relevance and potential for bioterrorism. The development of effective inhibitors is crucial for both therapeutic interventions and as countermeasures against bioterrorism threats.

Neurotoxin inhibitors primarily function by preventing the enzymatic activity of BoNTs. They can be classified into several categories based on their mechanism:

  • Peptide Inhibitors : These are designed based on the substrate recognition sites of BoNTs. For instance, inhibitors derived from SNAP-25 (a substrate for BoNT/A) have shown promising results. The peptide RRGF has demonstrated an IC50 value of 0.9 µM against BoNT/A protease activity .
  • Small Molecule Inhibitors : Compounds such as toosendanin exhibit dual modes of action, acting both as cargo-dependent inhibitors and channel activators, thereby effectively inhibiting SNAP-25 cleavage at low concentrations .

Efficacy in Experimental Models

Numerous studies have evaluated the efficacy of neurotoxin inhibitors in both in vitro and in vivo models:

  • In Vitro Studies :
    • Various peptide-based inhibitors have been tested against BoNT/A using fluorescence resonance energy transfer (FRET) assays. For example, compound NSC 240898 showed significant inhibition with an IC50 value of 2.5 µM .
    • Small molecules like toosendanin have shown complete inhibition of SNAP-25 cleavage at concentrations above 200 nM .
  • In Vivo Studies :
    • A study demonstrated that peptide inhibitor R12-R1-RGF could fully protect mice from a lethal dose (4 × LD50) of BoNT/A without causing detectable toxicity .
    • Another study showed that certain small molecule inhibitors provided dose-dependent protection against BoNT-induced mortality in primate models .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the potency and specificity of neurotoxin inhibitors. Key findings include:

  • Peptide Design : The design of peptide inhibitors often focuses on mimicking the natural substrates of BoNTs. Modifications to the peptide backbone can significantly enhance inhibitory potency, as seen with various analogs of RRGF .
  • Small Molecule Optimization : The development of small molecule inhibitors has involved synthesizing analogs that maintain high binding affinity while minimizing off-target effects. For instance, compounds with a K_i value below 1 µM have been identified through systematic modification .

Comparative Efficacy Table

Inhibitor TypeCompound NameIC50 Value (µM)MechanismEfficacy Model
Peptide InhibitorRRGF0.9Competitive inhibitionIn vitro
Small MoleculeToosendanin<0.01Dual action inhibitorIn vivo
Small MoleculeNSC 2408982.5Endopeptidase inhibitionIn vitro
Peptide InhibitorR12-R1-RGF-Substrate-based inhibitionIn vivo

Case Studies

  • Case Study: Peptide Inhibition
    A study involving peptide inhibitors demonstrated that R12-R1-RGF provided full protection against lethal doses of BoNT/A in mice, showcasing its potential as a therapeutic candidate.
  • Case Study: Small Molecule Application
    Toosendanin was evaluated in non-human primates and showed significant protective effects against multiple serotypes of botulinum neurotoxins, indicating its broad-spectrum applicability.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-17-10-13(12-6-2-1-3-7-12)14-11-20-23(18(14)22-17)19-21-15-8-4-5-9-16(15)25-19/h1-9,11,13H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFQUUKVLVOMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.